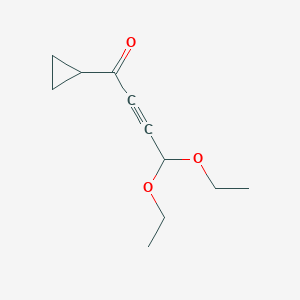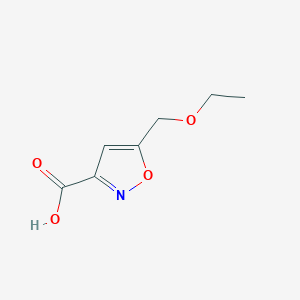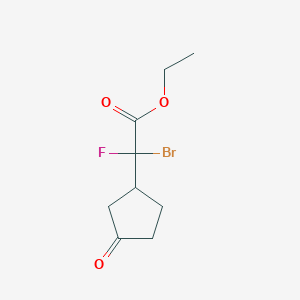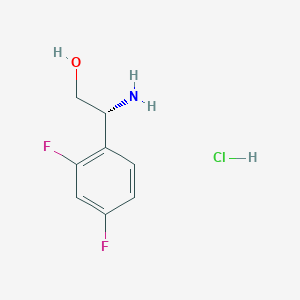
(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanol backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2,4-difluorophenylacetone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and substituted phenyl derivatives (substitution).
Scientific Research Applications
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride
- (S)-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride
- ®-2-amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
Uniqueness
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of difluorophenyl groups, which impart distinct chemical and biological properties. The difluorophenyl groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.
Properties
Molecular Formula |
C8H10ClF2NO |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI Key |
OWOSOCQHBOENHK-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CO)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


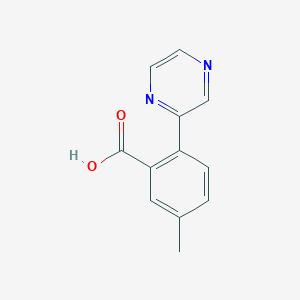
![N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B8442980.png)
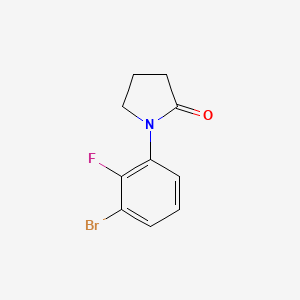
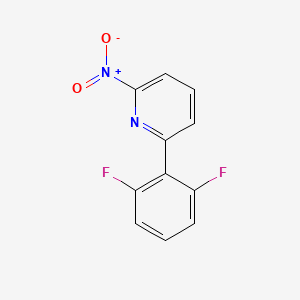
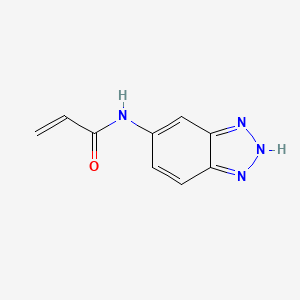

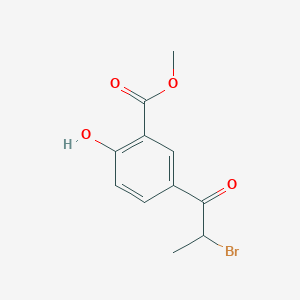
![1-{[2-(2-Chlorophenyl)-quinolin-4-yl]-carbonyl}-2,6-dimethylpiperidine](/img/structure/B8443035.png)
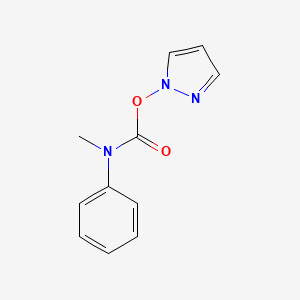
![5-[(5-Bromo-2-chloro-phenyl)methyl]-2,3-dihydrobenzo-furan](/img/structure/B8443050.png)
![2-Propanol,1-(cyclopropylamino)-3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B8443056.png)
